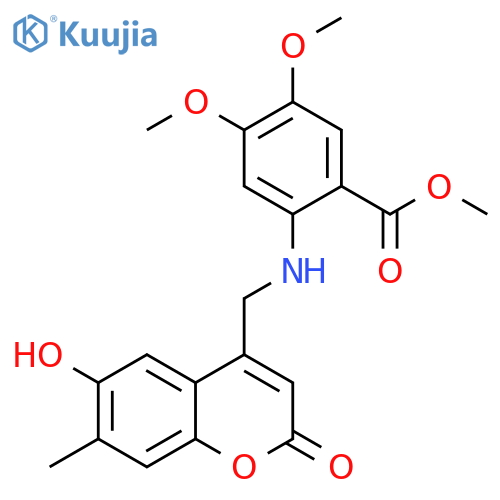Cas no 859861-39-5 (methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate)

859861-39-5 structure
商品名:methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate
CAS番号:859861-39-5
MF:C21H21NO7
メガワット:399.393946409225
CID:5421675
methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 化学的及び物理的性質
名前と識別子
-
- 4-[[(4,5-dimethoxy-2-methoxycarbonylphenyl)azaniumyl]methyl]-7-methyl-2-oxochromen-6-olate
- methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate
-
- インチ: 1S/C21H21NO7/c1-11-5-17-13(7-16(11)23)12(6-20(24)29-17)10-22-15-9-19(27-3)18(26-2)8-14(15)21(25)28-4/h5-9,22-23H,10H2,1-4H3
- InChIKey: QXDYAUDXMUSYDW-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(OC)=C(OC)C=C1NCC1C2=CC(O)=C(C)C=C2OC(=O)C=1
methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-1704-1mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-3mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-20mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 20mg |
$99.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-20μmol |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-5mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-4mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-15mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 15mg |
$89.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-10μmol |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-5μmol |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-1704-100mg |
methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate |
859861-39-5 | 100mg |
$248.0 | 2023-09-11 |
methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
859861-39-5 (methyl 2-{(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methylamino}-4,5-dimethoxybenzoate) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量